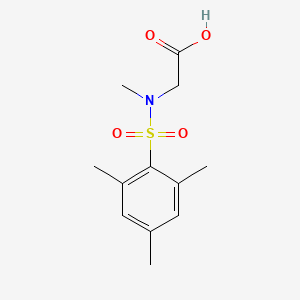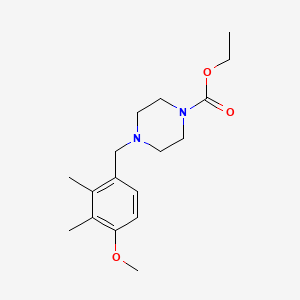![molecular formula C9H6ClF3N2O2 B5778701 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This chemical compound is commonly referred to as CF3CH2ClNOH and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. This enzyme is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide is its ability to selectively inhibit COX-2 enzyme activity, without affecting the activity of COX-1 enzyme. This makes it a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2 enzymes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide. One area of research is the development of new drugs based on the structure of this chemical compound, with improved solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of various inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanisms of action and to explore its potential as a therapeutic agent for cancer.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide involves the reaction of 2-chloro-5-trifluoromethylphenylacetic acid with hydroxylamine hydrochloride. This reaction results in the formation of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-hydroxyacetamide, which is then treated with thionyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide has been extensively studied for its potential applications in scientific research. One of the major applications of this chemical compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O2/c10-6-2-1-5(9(11,12)13)3-7(6)15-8(16)4-14-17/h1-4,17H,(H,15,16)/b14-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQNIHJNRZHPFN-LNKIKWGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)







![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)
